

Resveratrol-3-O-sulfate Sodium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Resveratrol-3-O-sulfate sodium*

Cat. No.: *B560678*

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Abstract

Resveratrol-3-O-sulfate sodium, a primary metabolite of resveratrol, has garnered significant attention in the scientific community for its potential therapeutic applications. As a more bioavailable form than its parent compound, understanding its physical, chemical, and biological properties is crucial for ongoing research and drug development. This technical guide provides an in-depth overview of **Resveratrol-3-O-sulfate sodium**, including its core physical and chemical characteristics, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known signaling pathway interactions.

Physicochemical Properties

Resveratrol-3-O-sulfate sodium is an organic sodium salt and a metabolite of resveratrol. Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ NaO ₆ S	[1][2]
Molecular Weight	330.29 g/mol	[1][2]
CAS Number	858127-11-4	[2][3]
Appearance	Solid	[4]
Solubility	Slightly soluble in DMSO. Soluble in DMSO and Methanol.	[4][5]
Stability	Stable for at least 4 years when stored at -20°C.	[4]
Storage Temperature	-20°C	[3][6]

Spectroscopic Data

While specific spectra for the sodium salt are not readily available, data for the closely related resveratrol-3-O-sulfate provides valuable insight.

- ¹H NMR:** The proton NMR spectrum of resveratrol sulfates shows characteristic downfield shifts of the signals for the protons on the aromatic ring bearing the sulfate group compared to resveratrol. The equivalence or non-equivalence of protons attached to C-2 and C-6 is diagnostic for identifying the position of sulfation.
- Mass Spectrometry:** Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of resveratrol sulfates. In positive ion mode, the protonated molecule [M+H]⁺ can be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected.

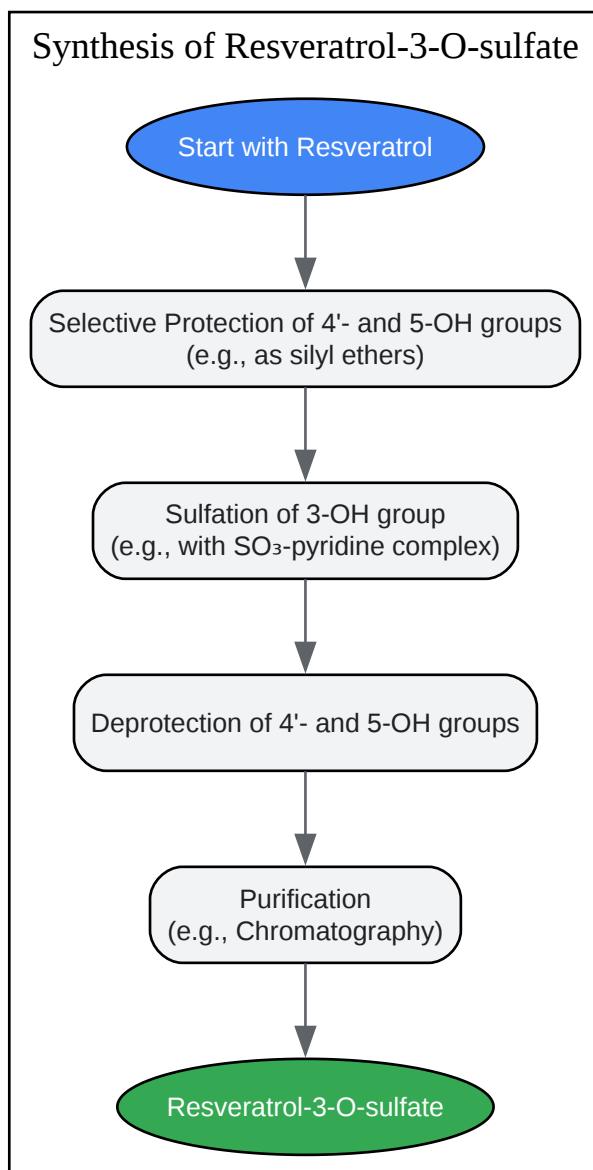
Experimental Protocols

Synthesis of Resveratrol-3-O-sulfate

A general method for the synthesis of resveratrol sulfates involves the selective protection of the hydroxyl groups of resveratrol, followed by sulfation and deprotection. A detailed protocol

based on the work of Hoshino et al. is outlined below.[7]

Experimental Workflow for Synthesis



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Caption: A generalized workflow for the chemical synthesis of Resveratrol-3-O-sulfate.

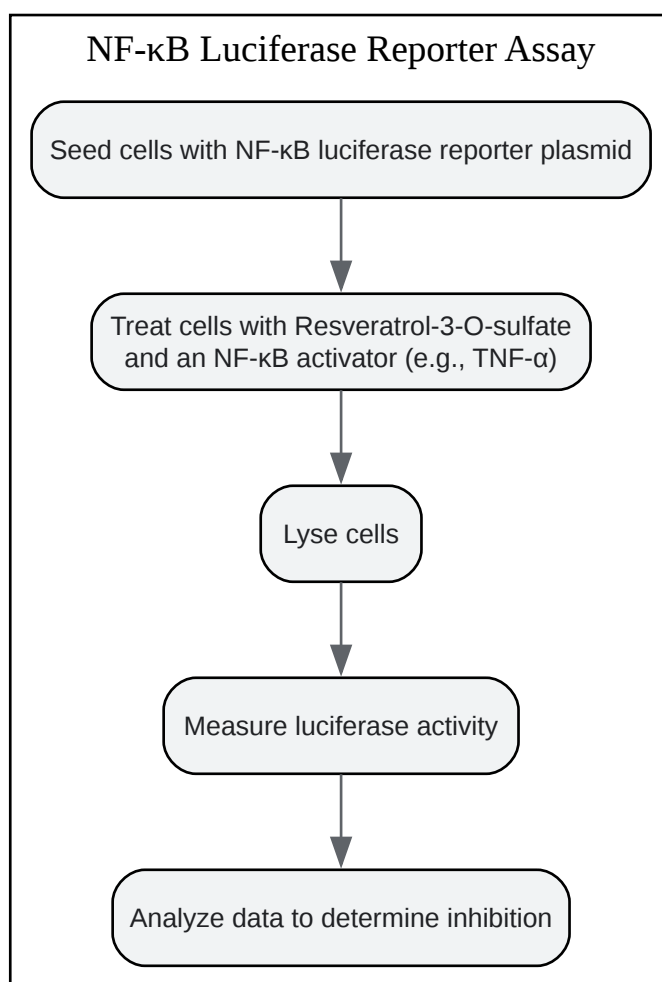
Detailed Steps:

- **Protection:** Selectively protect the 4'- and 5-hydroxyl groups of trans-resveratrol. This can be achieved using protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers.
- **Sulfation:** The free 3-hydroxyl group is then sulfated using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex, in an appropriate solvent like pyridine or dichloromethane. The reaction is typically carried out at room temperature.
- **Deprotection:** The protecting groups are removed under conditions that do not affect the sulfate group. For silyl ethers, this is often achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).
- **Purification:** The crude product is purified using chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure resveratrol-3-O-sulfate. The sodium salt can be obtained by treatment with a sodium base.

NF- κ B Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the inhibitory effect of Resveratrol-3-O-sulfate on the NF- κ B signaling pathway.

Experimental Workflow for NF- κ B Assay



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Caption: Workflow for determining NF- κ B inhibition using a luciferase reporter assay.

Detailed Steps:

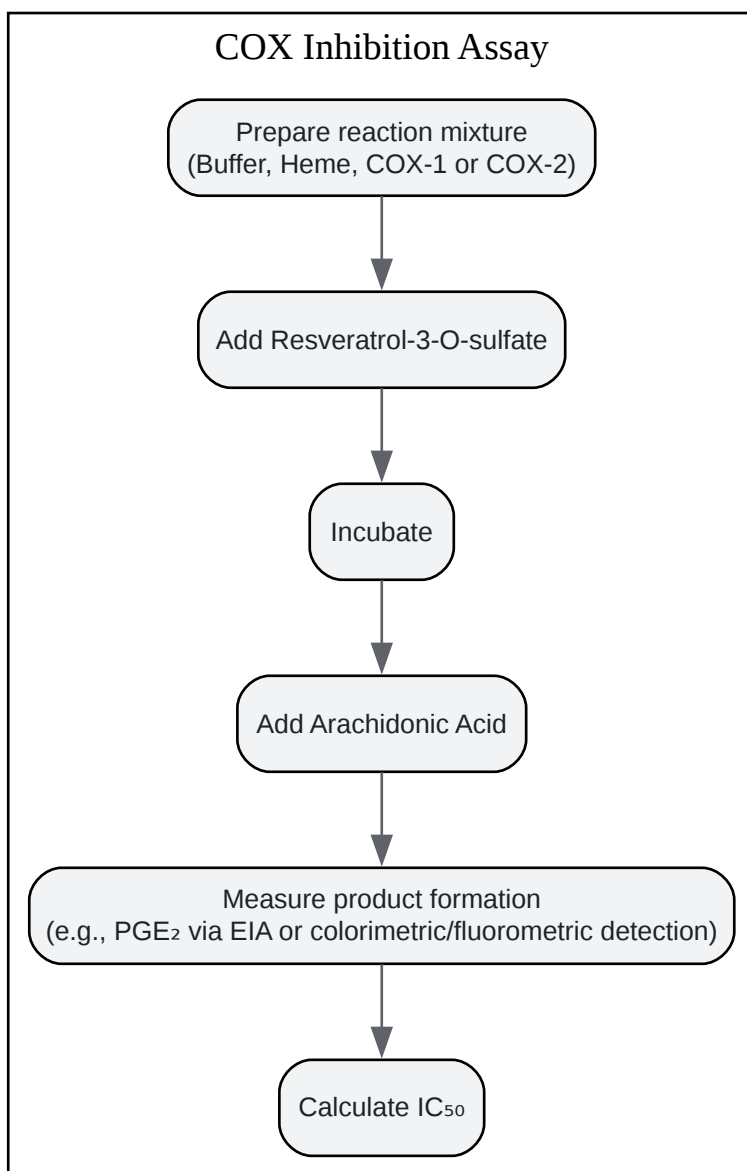
- Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a luciferase reporter plasmid containing NF- κ B response elements.
- Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with varying concentrations of **Resveratrol-3-O-sulfate sodium** for a specified time (e.g., 1-2 hours).
- Stimulation: Induce NF- κ B activation by adding a stimulant such as tumor necrosis factor-alpha (TNF- α) to the wells.

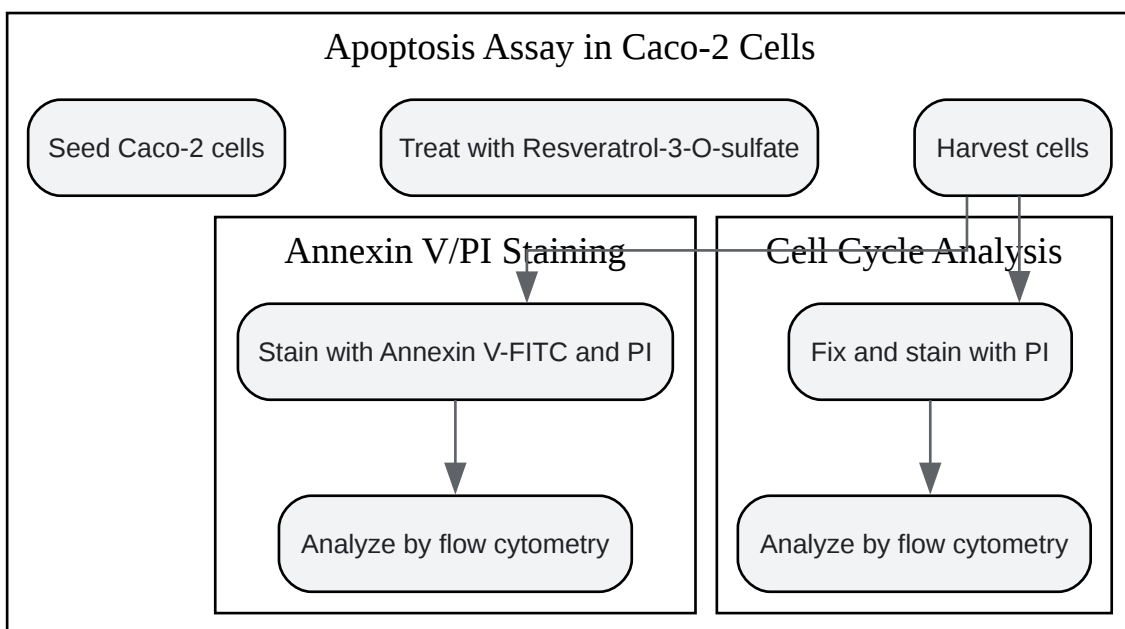
- **Lysis:** After an incubation period (e.g., 6-24 hours), lyse the cells using a suitable lysis buffer.
- **Luminescence Measurement:** Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
- **Data Analysis:** Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase plasmid) and calculate the percentage of inhibition compared to the stimulated control without the compound.

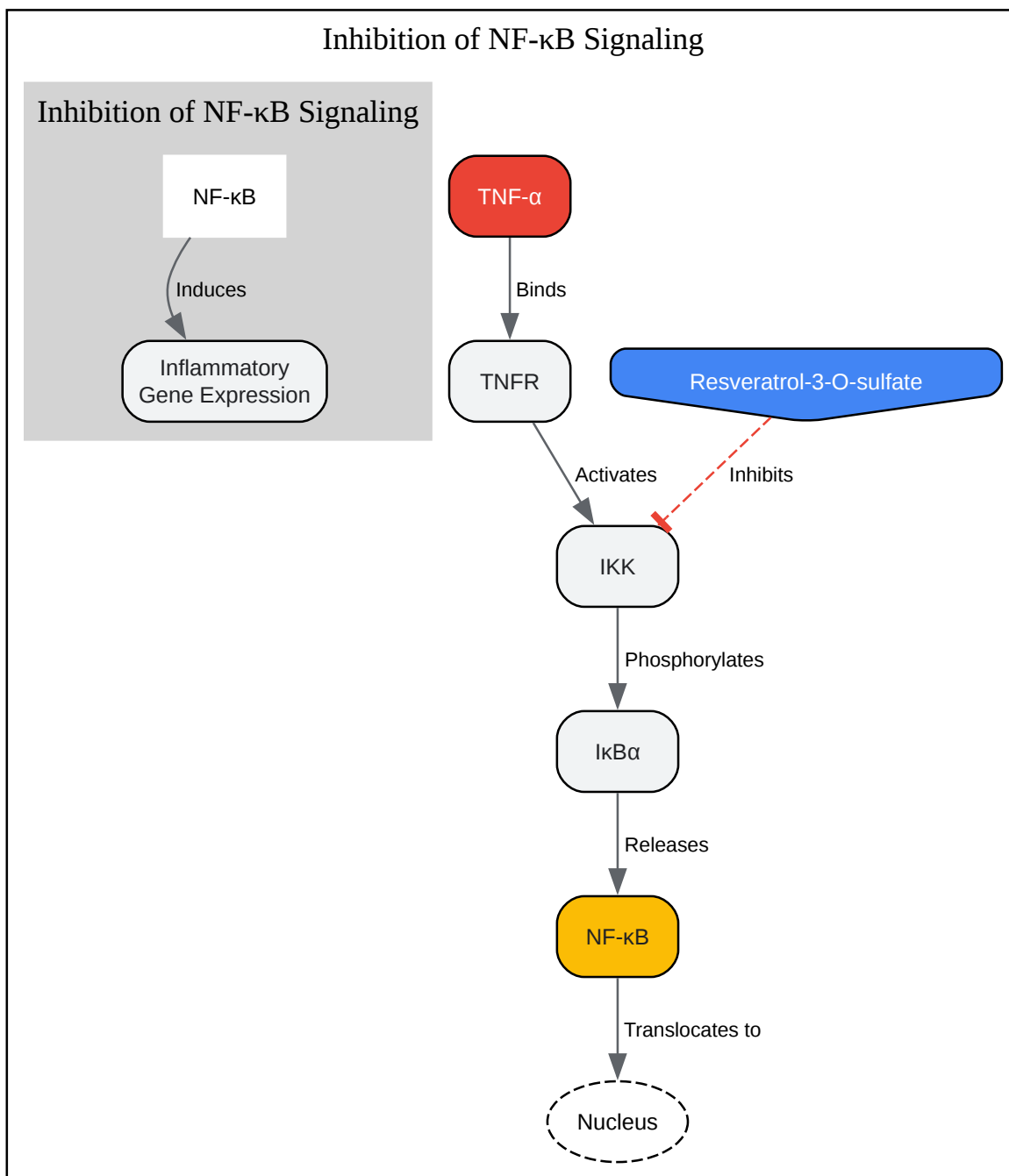
COX-1 and COX-2 Inhibition Assay

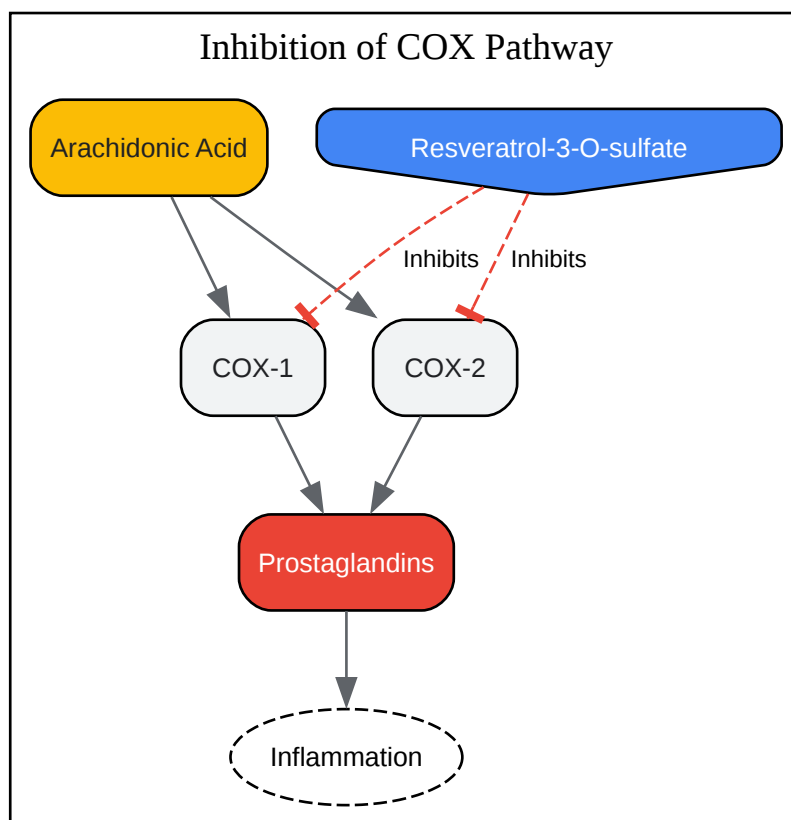
This protocol outlines a general procedure for determining the inhibitory activity of **Resveratrol-3-O-sulfate sodium** against COX-1 and COX-2 enzymes.

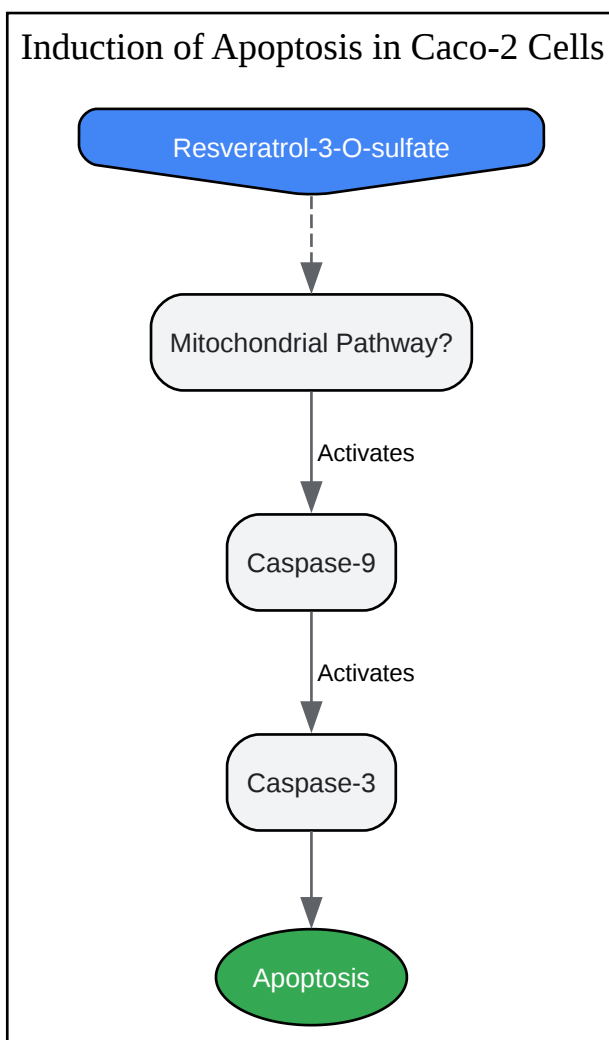
Experimental Workflow for COX Inhibition Assay











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- To cite this document: BenchChem. [Resveratrol-3-O-sulfate Sodium: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560678#resveratrol-3-o-sulfate-sodium-physical-and-chemical-properties]

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